molecular formula C14H16N4O2S B7051513 5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]thiophene-2-carboxamide

5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]thiophene-2-carboxamide

Cat. No.: B7051513
M. Wt: 304.37 g/mol
InChI Key: DXRBNELUFQBCFV-UHFFFAOYSA-N
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Description

5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring, an imidazole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Piperidine Ring Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine or via the cyclization of 1,5-diaminopentane.

    Coupling Reactions: The imidazole and piperidine rings are then coupled using a carbonylation reaction, typically involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Thiophene Ring Introduction: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Alcohols and amines

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]thiophene-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties due to the presence of the imidazole ring, which is known for its biological activity.

Medicine

Medically, this compound is investigated for its potential therapeutic applications. It may act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The piperidine ring may interact with receptors in the nervous system, modulating their function. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]benzene-2-carboxamide: Contains a benzene ring instead of a thiophene ring.

Uniqueness

The uniqueness of 5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]thiophene-2-carboxamide lies in its combination of the thiophene ring with the imidazole and piperidine moieties. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[2-(1H-imidazol-2-yl)piperidine-1-carbonyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c15-12(19)10-4-5-11(21-10)14(20)18-8-2-1-3-9(18)13-16-6-7-17-13/h4-7,9H,1-3,8H2,(H2,15,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRBNELUFQBCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=NC=CN2)C(=O)C3=CC=C(S3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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